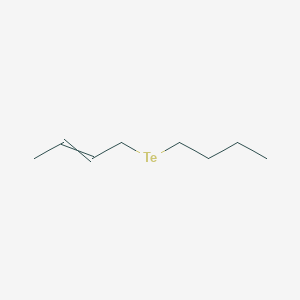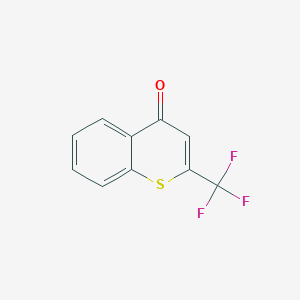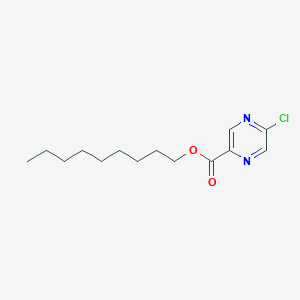
Tellurodiphosphorous tetraamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- TDTA is a member of the tetraamide family, which includes compounds with multiple amide (NH₂) groups.
- Its unique combination of elements makes it an intriguing compound for both fundamental research and practical applications.
Tellurodiphosphorous tetraamide: (TDTA) is a chemical compound with the formula P₂N₂Te. It consists of two phosphorus atoms (P), two nitrogen atoms (N), and one tellurium atom (Te) arranged in a linear structure.
Vorbereitungsmethoden
Synthetic Routes: TDTA can be synthesized through various methods. One common approach involves the reaction of tellurium tetrachloride (TeCl₄) with ammonia (NH₃) or hydrazine (N₂H₄).
Reaction Conditions: The reaction typically occurs at elevated temperatures and in an inert atmosphere.
Industrial Production: Although not widely used industrially, TDTA can be prepared on a laboratory scale for research purposes.
Analyse Chemischer Reaktionen
Reactivity: TDTA exhibits interesting reactivity due to its tellurium-nitrogen-phosphorus framework.
Common Reagents and Conditions: TDTA can undergo oxidation, reduction, and substitution reactions. Common reagents include halogens, reducing agents, and Lewis acids.
Major Products: Depending on the reaction conditions, TDTA can form tellurium-containing species, such as tellurium hydrides or tellurium oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: TDTA serves as a model compound for studying tellurium chemistry and its interactions with other elements.
Biology and Medicine: Although less explored, tellurium compounds have potential antimicrobial and antitumor properties. TDTA’s role in these areas warrants further investigation.
Industry: TDTA’s industrial applications are limited, but its reactivity could inspire novel catalysts or materials.
Wirkmechanismus
- The exact mechanism by which TDTA exerts its effects remains an active area of research.
- Potential molecular targets include enzymes, proteins, or cellular pathways influenced by tellurium compounds.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: TDTA’s combination of tellurium, phosphorus, and nitrogen sets it apart from other tetraamides.
Similar Compounds: Other tetraamides include sulfur-containing analogs (e.g., tetrasulfur tetraamide) and selenium-containing compounds (e.g., tetraselenium tetraamide).
Eigenschaften
CAS-Nummer |
133754-41-3 |
|---|---|
Molekularformel |
H8N4P2Te |
Molekulargewicht |
253.6 g/mol |
InChI |
InChI=1S/H8N4P2Te/c1-5(2)7-6(3)4/h1-4H2 |
InChI-Schlüssel |
GYDZPJDLHMEBAP-UHFFFAOYSA-N |
Kanonische SMILES |
NP(N)[Te]P(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
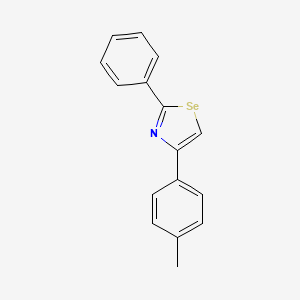
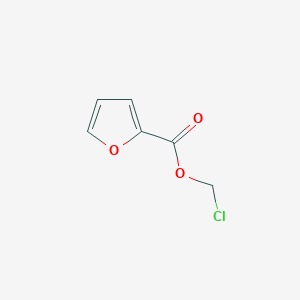
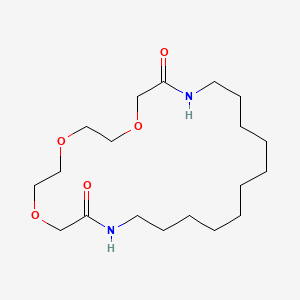
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
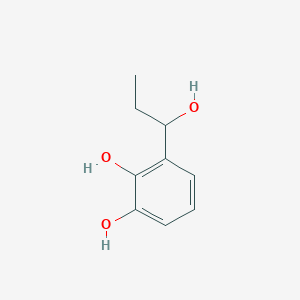
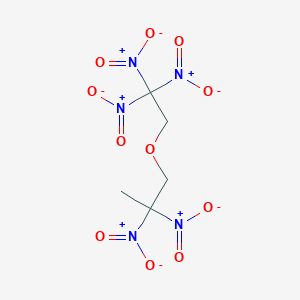
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)

